molecular formula C19H18N4O3S B5969555 N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B5969555
M. Wt: 382.4 g/mol
InChI Key: WMJMFLAUWQRSKB-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with indazole, pyridine, and thieno[3,4-b][1,4]dioxine moieties. Examples include:

Uniqueness

What sets N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide apart is its unique combination of these heterocyclic structures, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-19(18-17-15(11-27-18)25-8-9-26-17)22-13-4-3-5-14-12(13)10-21-23(14)16-6-1-2-7-20-16/h1-2,6-7,10-11,13H,3-5,8-9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJMFLAUWQRSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC(=O)C4=C5C(=CS4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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